molecular formula C16H14INO3 B11180189 Ethyl 4-(3-iodobenzamido)benzoate

Ethyl 4-(3-iodobenzamido)benzoate

Cat. No.: B11180189
M. Wt: 395.19 g/mol
InChI Key: HWIAAUVOXBOCLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-iodobenzamido)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group and an amide linkage with an iodine-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-iodobenzamido)benzoate typically involves the condensation of 3-iodobenzoic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-iodobenzamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester and amide groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Scientific Research Applications

Ethyl 4-(3-iodobenzamido)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 4-(3-iodobenzamido)benzoate involves its interaction with specific molecular targets. The iodine atom on the benzene ring can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. Additionally, the amide and ester groups can form hydrogen bonds with biological macromolecules, further modulating its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(3-iodobenzamido)benzoate is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties. This makes it a valuable compound for designing new pharmaceuticals and materials with improved performance .

Properties

Molecular Formula

C16H14INO3

Molecular Weight

395.19 g/mol

IUPAC Name

ethyl 4-[(3-iodobenzoyl)amino]benzoate

InChI

InChI=1S/C16H14INO3/c1-2-21-16(20)11-6-8-14(9-7-11)18-15(19)12-4-3-5-13(17)10-12/h3-10H,2H2,1H3,(H,18,19)

InChI Key

HWIAAUVOXBOCLD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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